molecular formula C7H17ClN2O2 B1455366 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride CAS No. 1220036-69-0

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1455366
CAS No.: 1220036-69-0
M. Wt: 196.67 g/mol
InChI Key: TWWJZOUWUVAINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C6H15ClN2O2. It is a colorless or white crystalline powder that is soluble in water and alcohol, but slightly soluble in dichloromethane. This compound is commonly used in the synthesis of peptide and protein drugs to protect amino groups and other functional groups from being destroyed in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protective group in peptide synthesis.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Used in the development of peptide and protein drugs, as well as in drug delivery systems.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound during synthesis and drug development processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has similar protective properties and is used in similar applications.

    N-(2-Hydroxyethyl)acetamide: This compound is used in organic synthesis and has similar chemical properties.

Uniqueness

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is unique due to its specific chemical structure, which provides enhanced stability and protection during chemical reactions. This makes it particularly useful in the synthesis of complex peptide and protein drugs, where maintaining the integrity of functional groups is crucial .

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJZOUWUVAINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.